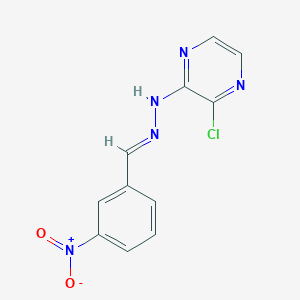![molecular formula C14H19FN2O B5729403 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone](/img/structure/B5729403.png)
1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone, also known as FPB, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. FPB belongs to the class of aryl ketones and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone is not fully understood. However, it is believed to work by modulating the activity of neurotransmitters, such as dopamine, serotonin, and norepinephrine. 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone has been shown to bind to the serotonin transporter and inhibit its reuptake, leading to an increase in serotonin levels in the brain. This increase in serotonin levels is believed to be responsible for the antidepressant and anxiolytic effects of 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone.
Biochemical and Physiological Effects:
1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters, including dopamine, serotonin, and norepinephrine. 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. These effects suggest that 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone may have neuroprotective and neurotrophic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone in lab experiments is its potential as a pharmacological agent. 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone has shown promising results in various scientific research applications, and its pharmacological properties make it a useful tool for studying neurological disorders. However, one of the limitations of using 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone in lab experiments is its potential toxicity. 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone has been shown to have cytotoxic effects on some cell lines, and further research is needed to determine its safety in vivo.
Orientations Futures
There are several future directions for research on 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone. One area of research is the development of new and improved synthesis methods for 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone. Another area of research is the investigation of 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone's potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is also needed to determine the safety and toxicity of 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone in vivo. Finally, the potential of 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone as a pharmacological agent for other conditions, such as cancer and inflammation, should be investigated.
Méthodes De Synthèse
1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone has been synthesized using various methods, including the Friedel-Crafts acylation reaction, Suzuki coupling, and Negishi coupling. The most common method for synthesizing 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone is the Friedel-Crafts acylation reaction, which involves the reaction of 3-fluoro-4-(1-piperazinyl)phenylmethanol with acetyl chloride in the presence of aluminum chloride. This reaction results in the formation of 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone.
Applications De Recherche Scientifique
1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone has shown potential as a pharmacological agent in various scientific research applications. It has been studied for its potential as an antidepressant, anxiolytic, and antipsychotic agent. 1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone has also been investigated for its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-(3-fluoro-4-piperazin-1-ylphenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-2-3-14(18)11-4-5-13(12(15)10-11)17-8-6-16-7-9-17/h4-5,10,16H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZJTBHRJSBKAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)N2CCNCC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-piperazin-1-ylphenyl)butan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{4-(4-fluorophenyl)-2-[(4-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid](/img/structure/B5729330.png)
![3-{5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5729338.png)
![2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5729343.png)

![N'-[(5-bromo-2-furoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5729362.png)



![4-methoxybenzaldehyde O-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]oxime](/img/structure/B5729387.png)
![4-methyl-N-[1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5729393.png)

![methyl [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate](/img/structure/B5729418.png)